FR 900137
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Overview
Description
FR 900137 is a derivative of the essential amino acid L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. L-leucine itself is known for its role in protein synthesis and metabolic regulation, making its derivatives valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR 900137 typically involves the modification of the L-leucine molecule through a series of chemical reactions. One common method includes the introduction of the hydroxymethoxyphosphinyl group and the methylhydrazide group to the L-leucine backbone. This process may involve the use of reagents such as phosphorous oxychloride and hydrazine under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
FR 900137 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
FR 900137 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular metabolism and protein synthesis, as well as its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle protein synthesis and its potential use in treating metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and other industrial products.
Mechanism of Action
The mechanism of action of FR 900137 involves its interaction with specific molecular targets and pathways. It is known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The compound’s effects on mTOR signaling are mediated through its interaction with leucine-sensing proteins and transporters, leading to the activation of downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and tissue repair.
Uniqueness
FR 900137 is unique due to its specific chemical modifications, which confer distinct properties and potential applications compared to its parent compound and other similar amino acids. Its ability to modulate mTOR signaling and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
73706-58-8 |
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Molecular Formula |
C8H20N3O4P |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
InChI |
InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
JGZNDHCOJBAROW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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